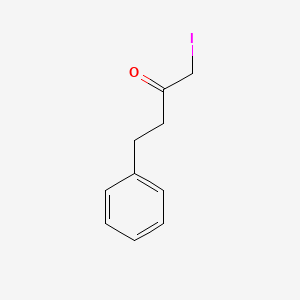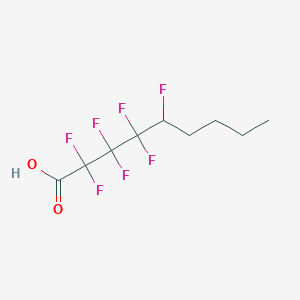
2,2,3,3,4,4,5-Heptafluorononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5-Heptafluorononanoic acid is a perfluorinated carboxylic acid with the molecular formula C9H3F7O2. It is a member of the perfluorinated carboxylic acids family, known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity. These properties make them valuable in various industrial applications, particularly in the production of fluoropolymers and surfactants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5-Heptafluorononanoic acid typically involves the fluorination of nonanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where nonanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions typically include the use of anhydrous hydrogen fluoride as the fluorinating agent and a suitable electrolyte to facilitate the electrochemical reaction. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5-Heptafluorononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or aldehydes.
Substitution: Compounds with hydroxyl or amino groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5-Heptafluorononanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5-Heptafluorononanoic acid involves its interaction with biological membranes and proteins. The compound’s perfluorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it can bind to proteins, altering their structure and activity. These interactions can lead to various biological effects, including cytotoxicity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol: A perfluorinated alcohol with similar chemical properties but different functional groups.
Perfluorononanoic acid: Another perfluorinated carboxylic acid with a similar structure but different fluorination pattern.
Uniqueness
2,2,3,3,4,4,5-Heptafluorononanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher thermal stability and resistance to degradation compared to other perfluorinated compounds. These properties make it particularly valuable in applications requiring extreme chemical resistance and stability.
Eigenschaften
CAS-Nummer |
498543-97-8 |
|---|---|
Molekularformel |
C9H11F7O2 |
Molekulargewicht |
284.17 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5-heptafluorononanoic acid |
InChI |
InChI=1S/C9H11F7O2/c1-2-3-4-5(10)7(11,12)9(15,16)8(13,14)6(17)18/h5H,2-4H2,1H3,(H,17,18) |
InChI-Schlüssel |
LDTCDPAKQFHNGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(C(C(C(=O)O)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


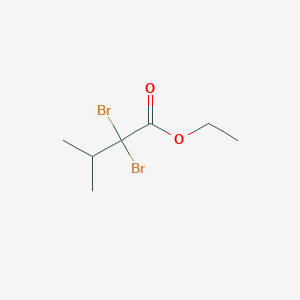

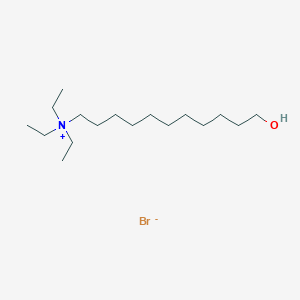
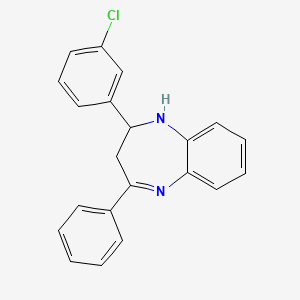
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
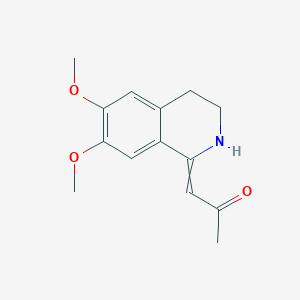
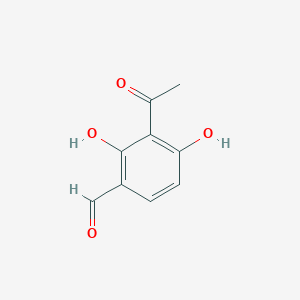
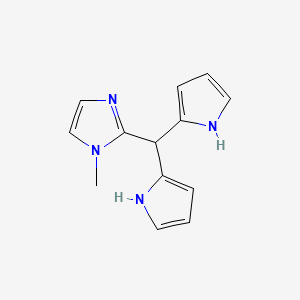

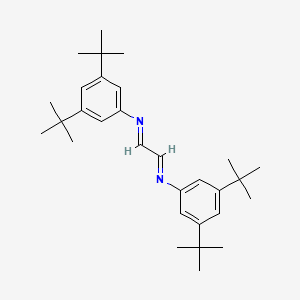
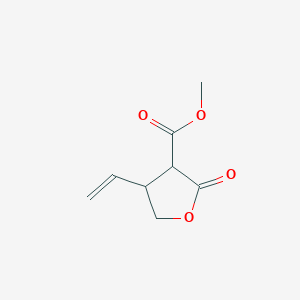
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)

